An In-depth Technical Guide to 8-Methylquinolin-5-amine: Chemical Properties and Structure
An In-depth Technical Guide to 8-Methylquinolin-5-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific chemical and physical properties of 8-Methylquinolin-5-amine is limited. This guide provides a summary of available data and presents illustrative, generalized experimental protocols and expected analytical characteristics based on established chemical principles for similar compounds.
Core Chemical Properties and Structure
8-Methylquinolin-5-amine, with the CAS number 50358-40-2, is a substituted quinoline derivative.[1][2][3] Its structure incorporates a quinoline core, a methyl group at position 8, and an amine group at position 5. This arrangement of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antimalarial and anticancer agents.[2] It also has applications in the creation of dyes and fluorescent markers.[2]
Quantitative Data Summary
A comprehensive summary of the known quantitative data for 8-Methylquinolin-5-amine is presented in Table 1. Due to the scarcity of specific experimental data, some properties remain undetermined in publicly accessible sources.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [1][2] |
| Molecular Weight | 158.20 g/mol | [1][2] |
| Appearance | Yellow or brown solid | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Purity (typical) | 90%, 98% | [3] |
Chemical Structure
The structural representation of 8-Methylquinolin-5-amine provides insight into its chemical reactivity and potential applications.
| Identifier | Representation |
| IUPAC Name | 8-methylquinolin-5-amine |
| CAS Number | 50358-40-2 |
| SMILES | Nc1c2ccc(C)nc2ccc1 |
| InChI | InChI=1S/C10H10N2/c1-7-5-8-9(12)6-3-2-4-10(6)11-8/h2-5H,1H3,(H2,11,12) |
Experimental Protocols
Illustrative Synthesis of 8-Methylquinolin-5-amine
The synthesis of substituted quinolines can often be achieved through cyclization reactions.[5][6][7] A common approach is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. An alternative approach for introducing the amine group is through the reduction of a corresponding nitro-substituted precursor. The following is a hypothetical, two-step synthesis protocol based on the latter strategy.
Step 1: Nitration of 8-Methylquinoline
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 8-methylquinoline (1 equivalent) in concentrated sulfuric acid at 0-5 °C in an ice bath.
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Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, primarily 8-methyl-5-nitroquinoline, can be purified by column chromatography on silica gel.
Step 2: Reduction of 8-Methyl-5-nitroquinoline to 8-Methylquinolin-5-amine
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Reaction Setup: In a 250 mL round-bottom flask, suspend the synthesized 8-methyl-5-nitroquinoline (1 equivalent) in ethanol.
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Addition of Reducing Agent: Add tin(II) chloride dihydrate (3-5 equivalents) and concentrated hydrochloric acid.
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Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture and neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is basic.
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Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-Methylquinolin-5-amine. Further purification can be achieved by recrystallization or column chromatography.
Analytical Characterization Workflow
A standard workflow for the analytical characterization of the synthesized 8-Methylquinolin-5-amine would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
Caption: Analytical Workflow for 8-Methylquinolin-5-amine.
Spectroscopic Data (Expected)
While specific spectra for 8-Methylquinolin-5-amine are not publicly available, its expected spectroscopic characteristics can be predicted based on its structure and the known behavior of similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the amine protons (which would be exchangeable with D₂O). |
| ¹³C NMR | Resonances corresponding to the ten carbon atoms of the quinoline ring and the methyl group. |
| IR Spectroscopy | Characteristic N-H stretching bands for a primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching and bending vibrations for the aromatic and methyl groups, and C=C and C=N stretching vibrations of the quinoline ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 158.20 g/mol , along with characteristic fragmentation patterns for a methyl-substituted aminoquinoline. |
Signaling Pathways and Logical Relationships
Currently, there is no publicly available research detailing the specific signaling pathways in which 8-Methylquinolin-5-amine is involved. Its utility as an intermediate in the synthesis of bioactive molecules suggests that its derivatives are designed to interact with specific biological targets, but the mechanism of the parent compound itself is not documented.
The logical relationship for its use in drug discovery follows a standard workflow from a chemical intermediate to a potential drug candidate.
Caption: Drug Discovery Workflow.
References
- 1. scbt.com [scbt.com]
- 2. 50358-40-2|8-Methylquinolin-5-amine|BLD Pharm [bldpharm.com]
- 3. 8-methylquinolin-5-amine price,buy Formaldehyde,Formaldehyde supplier-Dayang Chem (Hangzhou) Co.,Ltd. [lookchem.com]
- 4. CAS 50358-40-2|8-Methylquinolin-5-Amine|Rlavie [rlavie.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline synthesis [organic-chemistry.org]





